

16-Methyloctadecanoyl-CoA: An In-Depth Technical Guide for Lipidomics Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 16-Methyloctadecanoyl-CoA

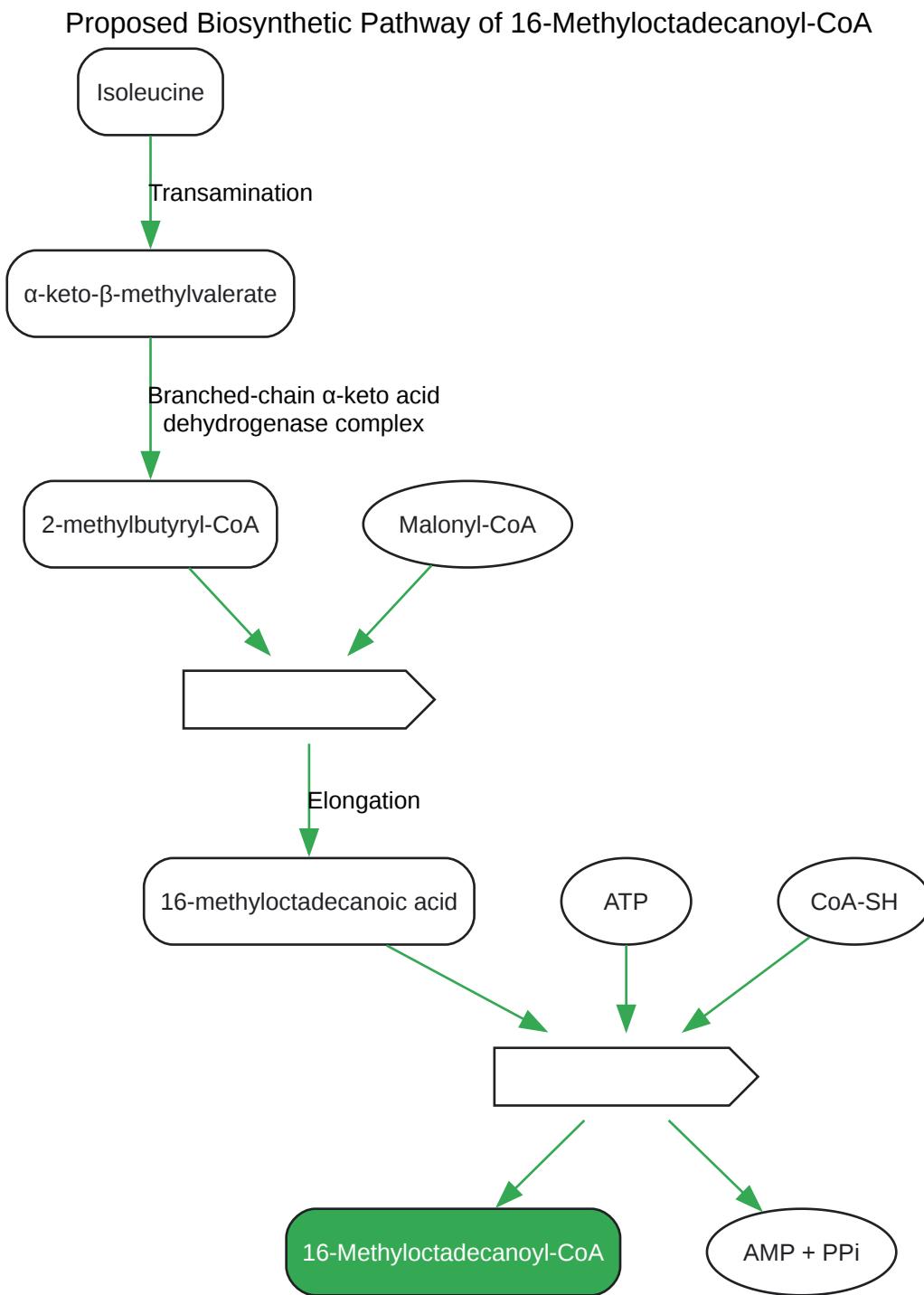
Cat. No.: B15550311

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA is a long-chain, branched-chain acyl-coenzyme A (CoA) thioester. As a member of the branched-chain fatty acid (BCFA) family, specifically an anteiso-fatty acid, it plays a role in the complex landscape of lipid metabolism.^{[1][2]} BCFAs are increasingly recognized for their diverse biological activities, including their influence on cell membrane fluidity, cell signaling, and their potential roles in various physiological and pathological processes.^{[2][3][4]} This technical guide provides a comprehensive overview of **16-Methyloctadecanoyl-CoA** in the context of lipidomics, covering its biosynthesis, potential biological roles, and detailed methodologies for its analysis. While specific research on **16-Methyloctadecanoyl-CoA** is limited, this guide extrapolates from the broader knowledge of BCFAs and long-chain acyl-CoAs to provide a foundational resource for researchers in this field.

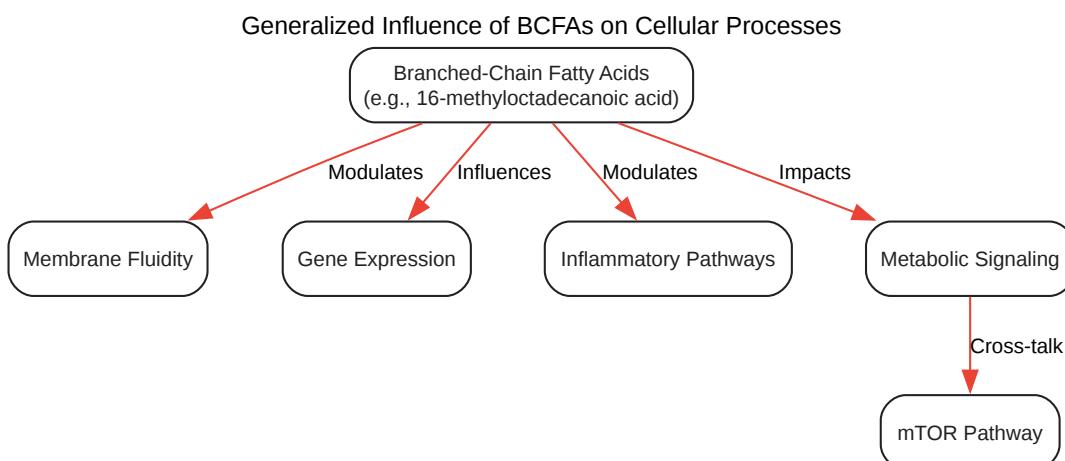

Biochemical Properties

16-Methyloctadecanoyl-CoA is the activated form of 16-methyloctadecanoic acid, an anteiso-C19:0 fatty acid. The CoA thioester linkage makes the fatty acyl group readily available for participation in various metabolic pathways.

Property	Value	Reference
Molecular Formula	C ₄₀ H ₇₂ N ₇ O ₁₇ P ₃ S	[5]
Molecular Weight	1048.02 g/mol	[5]
Synonyms	16-Methyloctadecanoyl- coenzyme A, Anteisononadecanoyl-CoA	[1]
Parent Acid	16-Methyloctadecanoic acid	[1]
CAS Number	898249-75-7	[5]

Biosynthesis of 16-Methyloctadecanoyl-CoA

The biosynthesis of anteiso-branched-chain fatty acids like 16-methyloctadecanoic acid typically starts from the branched-chain amino acid isoleucine.^{[6][7]} Isoleucine is converted to 2-methylbutyryl-CoA, which serves as a primer for fatty acid synthase. The subsequent elongation with malonyl-CoA units leads to the formation of odd-numbered, anteiso-fatty acids. The final step in the formation of **16-Methyloctadecanoyl-CoA** is the activation of 16-methyloctadecanoic acid by an acyl-CoA synthetase.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthesis of **16-Methyloctadecanoyl-CoA** from isoleucine.

Potential Biological Roles and Signaling

While specific signaling pathways involving **16-Methyloctadecanoyl-CoA** have not been elucidated, BCFAs in general are known to influence cellular processes. They are integral components of bacterial cell membranes, modulating fluidity.^{[2][4]} In mammals, BCFAs are obtained from dietary sources like dairy and ruminant meats and can also be synthesized by gut microbiota.^{[3][8][9]} They have been implicated in various signaling pathways, including those related to inflammation and metabolism.^[3] Branched-chain amino acids, the precursors for BCFAs, are known to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Generalized roles of BCFAs in cellular functions.

Quantitative Data

Quantitative data for endogenous levels of **16-Methyloctadecanoyl-CoA** are not readily available in the literature. However, for the purpose of illustrating how such data would be presented in a lipidomics study, the following table provides a hypothetical example of the

quantification of various long-chain acyl-CoAs in a mammalian cell line under different experimental conditions.

Table 1: Hypothetical Quantitative Analysis of Long-Chain Acyl-CoAs in Cultured Hepatocytes (pmol/mg protein)

Acyl-CoA Species	Control	Treatment A	Treatment B
Palmitoyl-CoA (C16:0)	15.2 ± 2.1	12.8 ± 1.9	25.6 ± 3.4
Stearoyl-CoA (C18:0)	10.8 ± 1.5	9.1 ± 1.2	18.9 ± 2.5
Oleoyl-CoA (C18:1)	22.5 ± 3.0	28.3 ± 3.7	15.4 ± 2.1
16-Methyloctadecanoyl-CoA	0.8 ± 0.2	1.5 ± 0.4	0.5 ± 0.1
Arachidonoyl-CoA (C20:4)	5.4 ± 0.7	4.9 ± 0.6	7.8 ± 1.0

Values are presented as mean ± standard deviation. This data is illustrative and not based on experimental results.

Experimental Protocols

The analysis of long-chain acyl-CoAs such as **16-Methyloctadecanoyl-CoA** requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[\[12\]](#)[\[13\]](#)

Materials:

- Homogenization buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4)

- Internal standards (e.g., C17:0-CoA or stable isotope-labeled long-chain acyl-CoAs)
- Acetonitrile (ACN)
- 2-Propanol
- 50 mM Ammonium acetate
- Glacial acetic acid

Procedure:

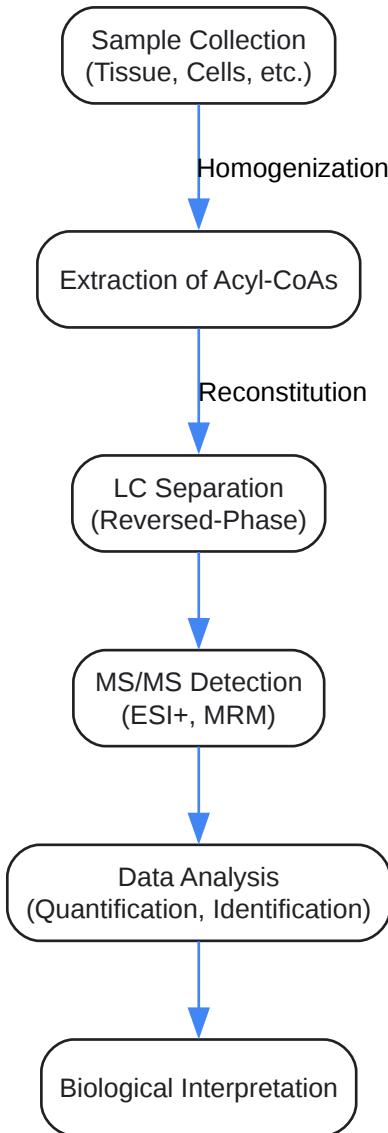
- Weigh frozen tissue (10-50 mg) or collect cell pellet (1-5 million cells).
- Add 500 μ L of ice-cold homogenization buffer and internal standards.
- Homogenize the sample using a tissue homogenizer or sonicator on ice.
- Add 1 mL of 2-propanol/acetonitrile (1:1 v/v) to the homogenate.
- Vortex vigorously for 5 minutes.
- Add 50 μ L of glacial acetic acid and vortex again.
- Centrifuge at 16,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of 50% acetonitrile for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a general method for the separation and detection of long-chain acyl-CoAs.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source


LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 10 mM ammonium acetate in water
- Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water
- Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 μ L

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Monitor for the precursor ion $[M+H]^+$ and a common product ion resulting from the neutral loss of the phosphopantetheine moiety (e.g., for C16:0-CoA, m/z 1004.6 -> 497.1). The specific transition for **16-Methyloctadecanoyl-CoA** would need to be determined based on its exact mass.
- Collision Energy and other MS parameters: Optimize for each specific acyl-CoA.

General Workflow for Acyl-CoA Lipidomics

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of acyl-CoAs in lipidomics.[15][16][17]

Conclusion

16-Methyloctadecanoyl-CoA is a fascinating, yet understudied, molecule within the realm of lipidomics. As a branched-chain acyl-CoA, it is positioned at the intersection of fatty acid and

amino acid metabolism. While direct evidence of its specific biological functions and signaling roles is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. The continued development of advanced mass spectrometry techniques will undoubtedly shed more light on the precise roles of **16-Methyloctadecanoyl-CoA** and other BCFAs in health and disease, opening new avenues for therapeutic intervention and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 16-Methyloctadecanoic acid | C19H38O2 | CID 5282601 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of iso-fatty acids in myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Branched-Chain Amino Acids (BCAAs) on Muscle Cell Signalling [swimmingscience.net]
- 11. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 15. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- To cite this document: BenchChem. [16-Methyloctadecanoyl-CoA: An In-Depth Technical Guide for Lipidomics Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550311#16-methyloctadecanoyl-coa-in-the-context-of-lipidomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com